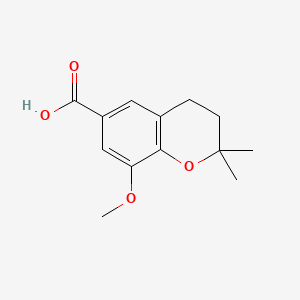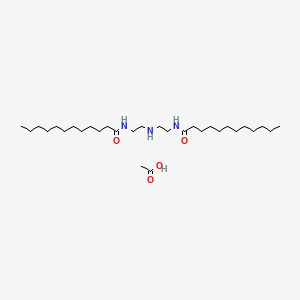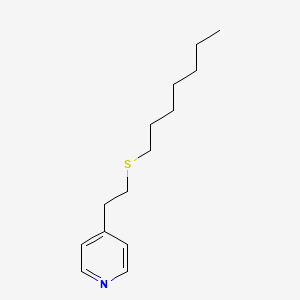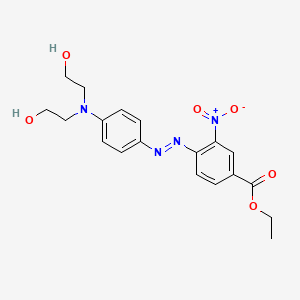
1,2,3-Trichloro-5-(4-nitrophenoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Trichloro-5-(4-nitrophenoxy)benzene is an organic compound with the molecular formula C₁₂H₆Cl₃NO₃ It is a chlorinated aromatic compound that contains both nitro and phenoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
1,2,3-Trichloro-5-(4-nitrophenoxy)benzene can be synthesized through a multi-step process involving the chlorination of benzene followed by nitration and etherification reactions. The general synthetic route includes:
Chlorination of Benzene: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 1,2,3-trichlorobenzene.
Nitration: The 1,2,3-trichlorobenzene is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group, forming 1,2,3-trichloro-5-nitrobenzene.
Etherification: Finally, the nitro compound undergoes an etherification reaction with 4-nitrophenol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,2,3-Trichloro-5-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro groups) on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1,2,3-trichloro-5-(4-aminophenoxy)benzene.
Oxidation: Formation of quinone derivatives.
科学的研究の応用
1,2,3-Trichloro-5-(4-nitrophenoxy)benzene has several scientific research applications:
Environmental Science: Used as a model compound to study the environmental fate and transport of chlorinated aromatic compounds.
Industrial Chemistry: Employed as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
作用機序
The mechanism of action of 1,2,3-trichloro-5-(4-nitrophenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorinated benzene ring can also participate in electrophilic aromatic substitution reactions with biological nucleophiles.
類似化合物との比較
Similar Compounds
1,2,3-Trichlorobenzene: A simpler chlorinated benzene derivative without the nitro and phenoxy groups.
1,3,5-Trichloro-2-(4-nitrophenoxy)benzene: A structural isomer with different positions of the chlorine and nitro groups.
1,2,4,5-Tetrachloro-3-nitrobenzene: A compound with additional chlorine substituents and a nitro group.
Uniqueness
1,2,3-Trichloro-5-(4-nitrophenoxy)benzene is unique due to the presence of both nitro and phenoxy groups, which impart distinct chemical reactivity and potential applications. Its specific substitution pattern also influences its physical and chemical properties, making it a valuable compound for various research and industrial purposes.
特性
CAS番号 |
142022-60-4 |
|---|---|
分子式 |
C12H6Cl3NO3 |
分子量 |
318.5 g/mol |
IUPAC名 |
1,2,3-trichloro-5-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl3NO3/c13-10-5-9(6-11(14)12(10)15)19-8-3-1-7(2-4-8)16(17)18/h1-6H |
InChIキー |
CYTQSKBPAYNKCG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=C(C(=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


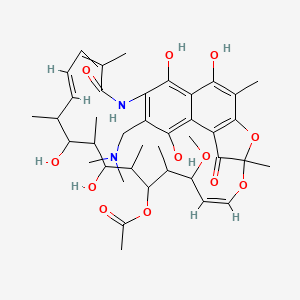


![[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane](/img/structure/B12679151.png)


